
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one, also known as BH4, is an essential cofactor for several enzymes involved in various biochemical pathways. It plays a crucial role in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the production of nitric oxide, which is important for cardiovascular health.
Wirkmechanismus
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one acts as a cofactor for several enzymes involved in various biochemical pathways. It is required for the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one also plays a role in the production of nitric oxide, which is important for cardiovascular health. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one is involved in the metabolism of phenylalanine, an essential amino acid.
Biochemische Und Physiologische Effekte
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has several biochemical and physiological effects. It improves endothelial function by increasing nitric oxide production, reducing oxidative stress, and decreasing inflammation. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one also plays a role in neurotransmitter synthesis, which affects mood, behavior, and cognition. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been shown to improve insulin sensitivity and glucose metabolism, which is important for diabetes management.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has several advantages for lab experiments, including its stability and availability. It can be synthesized through chemical methods or microbial fermentation, making it readily available for research. However, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be expensive, and its effects can be difficult to measure due to its involvement in multiple biochemical pathways.
Zukünftige Richtungen
There are several future directions for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one research. It has potential therapeutic applications for cardiovascular diseases, neurological disorders, and diabetes. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one may have applications in cancer therapy, as it has been shown to inhibit tumor growth in animal models. Further research is needed to determine the optimal dosage and delivery methods for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in these applications. Additionally, the role of 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in other biochemical pathways and its potential interactions with other compounds should be further explored.
In conclusion, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one is an essential cofactor involved in various biochemical pathways. It has potential therapeutic applications for cardiovascular diseases, neurological disorders, and diabetes. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be synthesized through chemical methods or microbial fermentation and has several advantages for lab experiments. Further research is needed to determine the optimal dosage and delivery methods for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in these applications and to explore its role in other biochemical pathways.
Synthesemethoden
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of dihydropteridine with an amino acid, followed by oxidation and hydrolysis. Microbial fermentation involves the use of microorganisms, such as Escherichia coli, to produce 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one through a series of enzymatic reactions. Both methods have been used to produce 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one for scientific research.
Wissenschaftliche Forschungsanwendungen
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been extensively studied for its role in various biochemical pathways and its potential therapeutic applications. It has been shown to improve endothelial function and reduce oxidative stress, making it a potential treatment for cardiovascular diseases. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has also been studied for its role in neurological disorders, such as Parkinson's disease and autism spectrum disorder. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Eigenschaften
CAS-Nummer |
15998-21-7 |
|---|---|
Produktname |
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one |
Molekularformel |
C19H19N5O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C19H19N5O2/c1-24-15(13-10-6-3-7-11-13)14(12-8-4-2-5-9-12)21-16-19(24,26)17(25)23-18(20)22-16/h2-11,14-15,26H,1H3,(H3,20,21,22,23,25) |
InChI-Schlüssel |
GNTFSCOBHQWKFM-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(C(N=C2C1(C(=O)N=C(N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(C(N=C2C1(C(=O)NC(=N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C(C(N=C2C1(C(=O)N=C(N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
2,4a,5,6,7,8-Hexahydro-4a-hydroxy-2-imino-5-methyl-6,7-diphenylpteridin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



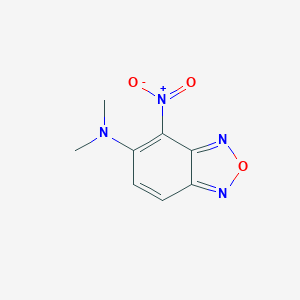
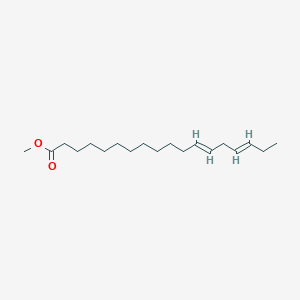
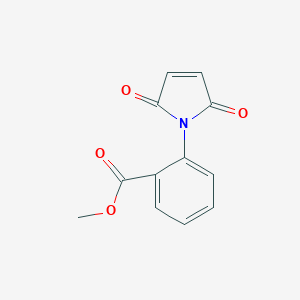
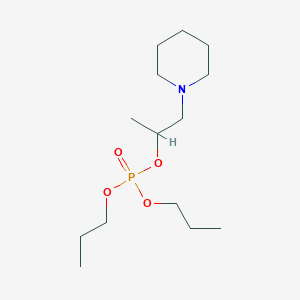

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
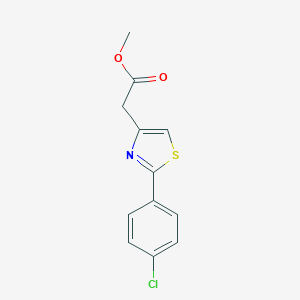
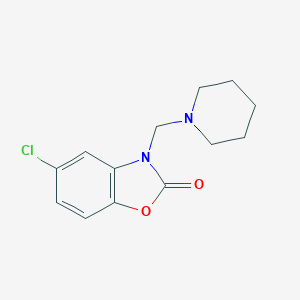
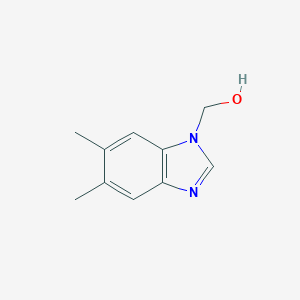
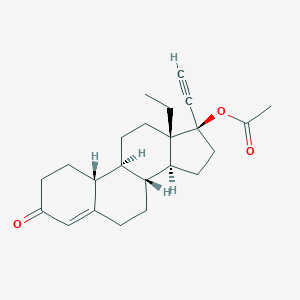
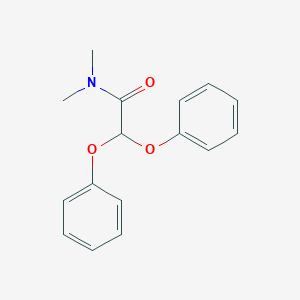


![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)